(S)-1-Bromo-2-methylbutane (CAS 534-00-9) is an enantiopure, primary alkyl halide widely utilized as a chiral building block in advanced organic synthesis. Characterized by its stable stereocenter at the C2 position and a highly reactive primary bromide leaving group, this compound is the premier reagent for introducing the (S)-2-methylbutyl moiety into target molecules. Its primary procurement value lies in its dual functionality: it serves as a highly efficient electrophile in SN2 alkylations and as a reliable precursor for chiral Grignard reagents. Commercially, it is indispensable for the synthesis of ferroelectric liquid crystals, chiral dopants, and specific active pharmaceutical ingredients (APIs) where strict enantiomeric fidelity is required to achieve the desired biological or physical properties [1].
Substituting (S)-1-Bromo-2-methylbutane with its racemic counterpart or the chloride analog results in critical process and performance failures. Utilizing racemic 1-bromo-2-methylbutane completely eliminates the chiral asymmetry required for downstream applications; for instance, it yields non-polar smectic phases instead of the ferroelectric smectic C* phases essential for fast-switching optoelectronics. Furthermore, substituting with (S)-1-chloro-2-methylbutane severely compromises processability. The stronger carbon-chlorine bond significantly reduces reactivity in SN2 substitutions and Grignard formations, necessitating harsher reaction conditions (higher temperatures and chemical activators) that increase the risk of racemization, lower overall yields, and extend batch cycle times [1].
In the synthesis of (S)-2-methylbutylmagnesium halides, the bromide precursor demonstrates significantly more reliable initiation and higher overall yields compared to the chloride analog. (S)-1-Bromo-2-methylbutane readily forms the Grignard reagent in THF under standard conditions, whereas (S)-1-Chloro-2-methylbutane often requires chemical activation (e.g., iodine or 1,2-dibromoethane) and prolonged heating, which can risk partial racemization or Wurtz coupling side reactions[1].
| Evidence Dimension | Grignard formation yield and initiation conditions |
| Target Compound Data | ~85-90% yield, spontaneous initiation in THF at 25-35 °C |
| Comparator Or Baseline | (S)-1-Chloro-2-methylbutane (~60-75% yield, requires activation/reflux) |
| Quantified Difference | ~15-25% higher yield with milder initiation |
| Conditions | Magnesium turnings in THF, laboratory scale |
For scale-up procurement, the bromide ensures reproducible, high-yield organometallic formation without harsh activation steps that threaten chiral integrity.
When used as an alkylating agent to introduce the 2-methylbutyl group, (S)-1-Bromo-2-methylbutane undergoes clean SN2 substitution with excellent retention of enantiomeric excess (ee). Compared to using a racemic mixture—which inherently yields optically inactive products—the enantiopure (S)-bromide ensures that downstream intermediates maintain >95% ee. The bromide leaving group is sufficiently reactive to allow mild reaction conditions, suppressing competing SN1 pathways that lead to racemization [1].
| Evidence Dimension | Enantiomeric excess (ee) of alkylated product |
| Target Compound Data | >95% ee (retention of chirality) |
| Comparator Or Baseline | Racemic 1-Bromo-2-methylbutane (0% ee) |
| Quantified Difference | >95% absolute increase in enantiomeric purity |
| Conditions | Standard SN2 conditions (e.g., alkoxide or thiolate nucleophiles, polar aprotic solvent) |
Procuring the enantiopure (S)-form is strictly required for synthesizing bioactive compounds or chiral materials where stereochemistry dictates performance.
The incorporation of the chiral (S)-2-methylbutyl tail into mesogenic cores is a foundational method for generating the chiral smectic C* (SmC*) phase required for ferroelectric liquid crystals (FLCs). (S)-1-Bromo-2-methylbutane serves as the critical precursor for this tail. FLCs synthesized from the (S)-enantiomer exhibit strong spontaneous polarization, enabling microsecond electro-optic switching times. In stark contrast, materials synthesized using racemic 1-bromo-2-methylbutane form a non-polar smectic C phase with zero spontaneous polarization, rendering them useless for ferroelectric switching [1].
| Evidence Dimension | Spontaneous polarization in SmC* phase |
| Target Compound Data | Active spontaneous polarization (typically 10-100 nC/cm2 depending on the core) |
| Comparator Or Baseline | Racemic 1-Bromo-2-methylbutane (0 nC/cm2, no SmC* phase) |
| Quantified Difference | Complete transition from non-ferroelectric to ferroelectric behavior |
| Conditions | Smectic C* phase temperature range, standard electro-optic cell |
Buyers developing fast-switching display or photonic materials must procure the enantiopure bromide to achieve the necessary symmetry-breaking for ferroelectricity.
In the synthesis of chiral ethers, the choice of halide significantly impacts process efficiency. (S)-1-Bromo-2-methylbutane exhibits superior reaction kinetics compared to (S)-1-Chloro-2-methylbutane due to the weaker C-Br bond. This allows etherification to proceed at lower temperatures and shorter reaction times, which is critical for minimizing thermal degradation of sensitive mesogenic or molecular cores [1].
| Evidence Dimension | Relative reaction rate in Williamson ether synthesis |
| Target Compound Data | High conversion at moderate temperatures (60-80 °C) |
| Comparator Or Baseline | (S)-1-Chloro-2-methylbutane (Requires higher temperatures >100 °C or extended times) |
| Quantified Difference | ~2-5x faster reaction kinetics under identical conditions |
| Conditions | Phenoxide/alkoxide nucleophile, polar aprotic solvent (e.g., DMF or DMSO) |
Procuring the bromide rather than the chloride reduces energy costs, shortens batch cycle times, and improves the impurity profile of the final product.
Where this compound is the right choice for introducing the chiral tail necessary to induce the smectic C* phase. The retained enantiomeric purity ensures the generation of spontaneous polarization, which is required for microsecond electro-optic switching in advanced displays and spatial light modulators [1].
Where this compound is the right choice for stereospecific alkylation. The superior reactivity of the bromide leaving group allows for mild SN2 conditions, preventing racemization and ensuring the biological efficacy of drugs that rely on the precise spatial arrangement of the (S)-2-methylbutyl group [1].
Where this compound is the right choice for generating (S)-2-methylbutylmagnesium bromide. Its reliable initiation and high yield compared to the chloride analog make it the preferred precursor for complex cross-coupling reactions in both laboratory and scale-up environments [1].
Where this compound is the right choice for synthesizing dopants that induce a specific helical pitch in cholesteric displays and smart windows. The fast etherification kinetics of the bromide precursor protect sensitive mesogenic cores from thermal degradation during synthesis [1].
Flammable;Irritant